molecular formula C9H18N2O B1529254 4-(Azetidin-3-yl)-2,6-dimethylmorpholine CAS No. 1342191-46-1

4-(Azetidin-3-yl)-2,6-dimethylmorpholine

Cat. No.: B1529254
CAS No.: 1342191-46-1
M. Wt: 170.25 g/mol
InChI Key: VZBSAVYBLCLTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)-2,6-dimethylmorpholine is a heterocyclic compound that features both an azetidine ring and a morpholine ring The azetidine ring is a four-membered nitrogen-containing ring, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms

Biochemical Analysis

Biochemical Properties

4-(Azetidin-3-yl)-2,6-dimethylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have demonstrated its antiproliferative effects on cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells . The compound disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis. Additionally, it affects cellular metabolism by inhibiting fatty acid synthase, thereby reducing palmitate synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on tubulin, inhibiting its polymerization and destabilizing microtubules . This action disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, the compound inhibits fatty acid synthase, reducing the synthesis of palmitate and affecting lipid metabolism . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function can vary, with long-term exposure leading to sustained inhibition of cell proliferation and induction of apoptosis. In vitro and in vivo studies have demonstrated that the compound’s antiproliferative effects persist over extended periods, making it a valuable tool for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as weight loss and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, inhibiting its activity and reducing palmitate synthesis . This interaction affects metabolic flux and alters metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cell membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, it accumulates in specific compartments, influencing its localization and activity. These interactions are crucial for the compound’s effectiveness in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, enhancing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanisms of action and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where an azetidine precursor reacts with a suitable electrophile under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of secondary amines.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing ring.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

    Pyrrolidine: A five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring.

Uniqueness

4-(Azetidin-3-yl)-2,6-dimethylmorpholine is unique due to the combination of the azetidine and morpholine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(azetidin-3-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBSAVYBLCLTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Reactant of Route 3
Reactant of Route 3
4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Reactant of Route 4
4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Reactant of Route 5
4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Reactant of Route 6
4-(Azetidin-3-yl)-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.